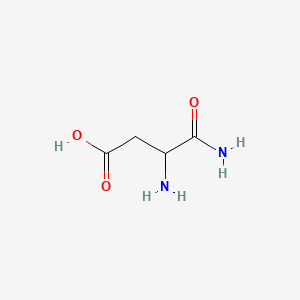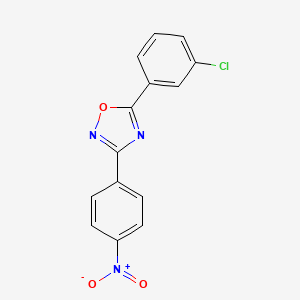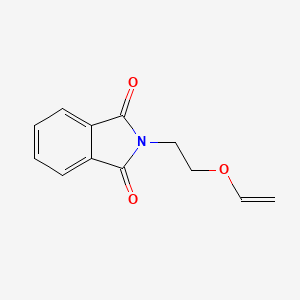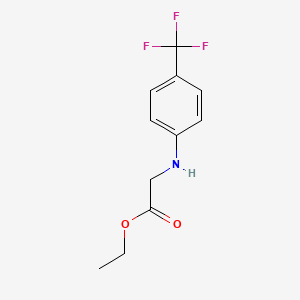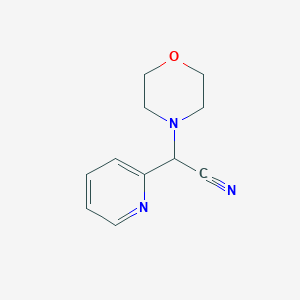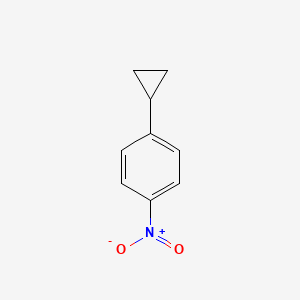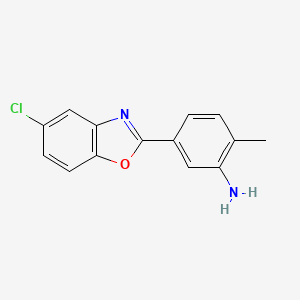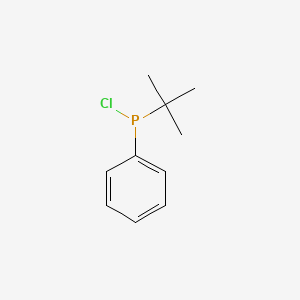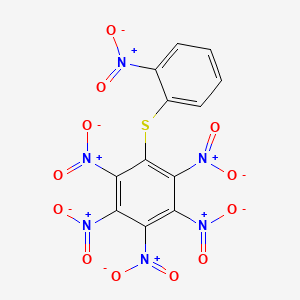
3-异丁氧基环己-2-烯-1-酮
描述
3-Isobutoxycyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O2. It is a cyclohexenone derivative, characterized by the presence of an isobutoxy group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学研究应用
3-Isobutoxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用机制
Mode of Action
In this process, the compound forms a product with an anti conformation through a hemiketal−oxy-Cope type [3,3]-sigmatropic rearrangement− intramolecular aldol condensation route .
Biochemical Pathways
The compound has been used in the synthesis of cyclohexenone acids, which are core structures in many natural products and pharmaceuticals . The [3,3]-sigmatropic rearrangement approach is a convenient way to achieve regio-and stereoselective C−C and C−X bond-forming reactions in organic chemistry .
Result of Action
The compound has been used in the synthesis of cyclohexenone acids, which are core structures in many natural products and pharmaceuticals
生化分析
Biochemical Properties
3-Isobutoxycyclohex-2-en-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress in cells . Additionally, 3-Isobutoxycyclohex-2-en-1-one may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 3-Isobutoxycyclohex-2-en-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes encoding antioxidant enzymes, thereby enhancing the cellular defense mechanisms against oxidative stress . Furthermore, 3-Isobutoxycyclohex-2-en-1-one can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-Isobutoxycyclohex-2-en-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative damage . Additionally, 3-Isobutoxycyclohex-2-en-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of 3-Isobutoxycyclohex-2-en-1-one change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Isobutoxycyclohex-2-en-1-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis.
Dosage Effects in Animal Models
The effects of 3-Isobutoxycyclohex-2-en-1-one vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and reduce oxidative stress without causing significant adverse effects . At high doses, 3-Isobutoxycyclohex-2-en-1-one may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.
Metabolic Pathways
3-Isobutoxycyclohex-2-en-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites involved in energy production and antioxidant defenses . Understanding the metabolic pathways associated with 3-Isobutoxycyclohex-2-en-1-one is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Isobutoxycyclohex-2-en-1-one within cells and tissues are essential aspects of its biochemical analysis. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 3-Isobutoxycyclohex-2-en-1-one can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Isobutoxycyclohex-2-en-1-one plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 3-Isobutoxycyclohex-2-en-1-one may localize to the mitochondria, where it can exert its effects on mitochondrial metabolism and oxidative stress responses. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
3-Isobutoxycyclohex-2-en-1-one can be synthesized from 1,3-cyclohexanedione. The reaction involves the use of p-toluenesulfonic acid monohydrate as a catalyst and isobutanol as the alcohol source. The reaction is typically carried out in toluene at elevated temperatures (around 110-120°C) using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of 3-Isobutoxycyclohex-2-en-1-one follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The product is usually purified by distillation or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3-Isobutoxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexenone derivatives.
相似化合物的比较
Similar Compounds
- 3-Methoxy-2-cyclohexen-1-one
- 3-Phenoxy-2-cyclohexen-1-one
- 3-(Cyclohexylamino)-2-cyclohexen-1-one
Uniqueness
3-Isobutoxycyclohex-2-en-1-one is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for specific applications .
属性
IUPAC Name |
3-(2-methylpropoxy)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6,8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJAZODXPHIGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177645 | |
| Record name | 3-Isobutoxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23074-59-1 | |
| Record name | 3-(2-Methylpropoxy)-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isobutoxycyclohex-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isobutoxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isobutoxycyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



